2-Ethyl-3-methoxypyrazine

Flavor Chemistry Sensory Science Wine Aroma

2-Ethyl-3-methoxypyrazine (CAS 25680-58-4) is a member of the alkylmethoxypyrazine class, a family of volatile heterocyclic compounds renowned for their potent, vegetal, and earthy aromas. This compound is characterized by an exceptionally low sensory detection threshold, measured at 2 ng/L in air and 0.06 ng/L in water.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 25680-58-4
Cat. No. B1293415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-methoxypyrazine
CAS25680-58-4
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCCC1=NC=CN=C1OC
InChIInChI=1S/C7H10N2O/c1-3-6-7(10-2)9-5-4-8-6/h4-5H,3H2,1-2H3
InChIKeyDPCILIMHENXHQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3-methoxypyrazine (CAS 25680-58-4): A High-Potency Alkylmethoxypyrazine for Flavor and Fragrance Procurement


2-Ethyl-3-methoxypyrazine (CAS 25680-58-4) is a member of the alkylmethoxypyrazine class, a family of volatile heterocyclic compounds renowned for their potent, vegetal, and earthy aromas [1]. This compound is characterized by an exceptionally low sensory detection threshold, measured at 2 ng/L in air and 0.06 ng/L in water [2]. Its physicochemical profile includes a density of 1.049 g/mL at 25 °C, a boiling point of 90 °C at 40 mmHg, and an estimated vapor pressure of 26.5 Pa (0.199 mmHg) [3]. Unlike its more prominent analog 2-isobutyl-3-methoxypyrazine (IBMP), which is known for its green bell pepper note and is widely monitored in wine, 2-ethyl-3-methoxypyrazine provides a distinct earthy and raw potato character [4].

Why 2-Ethyl-3-methoxypyrazine (CAS 25680-58-4) Cannot Be Substituted by Other Methoxypyrazines in Formulations


Substituting one methoxypyrazine for another without rigorous sensory and analytical validation is a high-risk practice due to profound differences in aroma character and potency. While compounds like 2-isobutyl-3-methoxypyrazine (IBMP) and 2-isopropyl-3-methoxypyrazine (IPMP) share a core pyrazine structure, their unique side-chain alkyl groups (ethyl, isobutyl, isopropyl) drastically alter their odor descriptors and sensory thresholds [1]. For instance, IBMP is primarily associated with a distinct green bell pepper note, whereas 2-ethyl-3-methoxypyrazine is characterized by a raw potato and earthy aroma . Furthermore, their biological origins and behaviors differ; in *Vitis vinifera*, the abundance of 2-ethyl-3-methoxypyrazine does not show the same dependence on grape variety, berry maturity, and vine growing conditions as IBMP, indicating distinct metabolic pathways and, consequently, different accumulation patterns in natural products [2].

Quantitative Differentiation Guide for 2-Ethyl-3-methoxypyrazine (CAS 25680-58-4) Procurement


Differentiation in Aroma Profile: Earthy/Potato Character vs. Green Bell Pepper

The aroma of 2-ethyl-3-methoxypyrazine is consistently described as raw potato and earthy , which is a key differentiator from its closest analog, 2-isobutyl-3-methoxypyrazine (IBMP), which is the primary source of the characteristic green bell pepper aroma in wines [1]. This difference is rooted in their specific molecular structures and is not merely a matter of potency. The unique earthy note of 2-ethyl-3-methoxypyrazine makes it the preferred choice for applications requiring a soil, tuber, or root-vegetable character, whereas IBMP is selected for vegetal, capsicum-like notes [2].

Flavor Chemistry Sensory Science Wine Aroma

Comparative Odor Detection Thresholds in Wine: A Basis for Potency Comparisons

In a study by Hjelmeland et al. (2016), the sensory detection threshold for 2-isobutyl-3-methoxypyrazine (IBMP) in wine was reported to be in the range of 8–15 ng/L [1]. This same study notes that other methoxypyrazines, including 2-ethyl-3-methoxypyrazine (EMP), are also present in grapes and wine at concentrations that can impact aroma quality [1]. A separate study by Allen et al. (1996) reported finding EMP in a wine at a concentration >1000 ng/L, a level that exceeds its sensory detection threshold [2]. While the precise detection threshold for EMP in wine is not established in these sources, this data confirms its presence at concentrations that are aromatically relevant, and provides a benchmark (IBMP's threshold) for comparing the extreme potency typical of this compound class.

Analytical Chemistry Wine Science Sensory Analysis

Validated Analytical Utility: 2-Ethyl-3-methoxypyrazine as an Internal Standard

2-Ethyl-3-methoxypyrazine is a demonstrated and effective internal standard for the determination of taste and odor-causing compounds in complex matrices . Specifically, it has been successfully employed in a method using the granular adsorbent Ambersorb 572, coupled with gas chromatography-high resolution mass spectrometry (GC-HRMS) . This application leverages its chemical similarity to target analytes while ensuring it is not naturally present at interfering levels, providing a robust solution for accurate quantification at trace levels. This contrasts with its analog IBMP, which is often the primary target analyte itself and therefore cannot serve as an internal standard in many common assays [1].

Analytical Method Validation GC-MS Trace Analysis

Biosynthetic Pathway Independence: A Differentiator in Natural Product Research

Research by Allen et al. (1996) using stable isotope-dilution mass spectrometry demonstrated that the biosynthetic pathway for 2-ethyl-3-methoxypyrazine in Cabernet Sauvignon grapes is different from that of its analog 2-isobutyl-3-methoxypyrazine (IBMP) [1]. Critically, the abundance of 2-ethyl-3-methoxypyrazine does not show the same dependence that the isobutyl compound (IBMP) has on grape variety, berry maturity, and vine growing conditions [1]. This is a fundamental biological distinction, meaning that environmental and viticultural factors known to modulate IBMP levels do not have the same predictable effect on the ethyl analog.

Plant Biochemistry Grape and Wine Science Metabolic Pathway Analysis

Patented Flavor Application: Specific Use in Enhancing Earthy and Coffee Notes

A United States patent (US3767425A) specifically claims a process for flavoring foodstuffs with 2-ethyl-3-methoxypyrazine to enhance the earthy flavor [1]. The patent explicitly teaches that adding a small but effective amount of this compound achieves enhancement of coffee flavored foodstuffs [1]. This provides formal intellectual property and regulatory recognition of its specific, targeted utility in flavor creation, distinguishing it from analogs like IBMP, which are more broadly associated with green pepper notes or off-flavors [2].

Food Technology Flavor Enhancement Patent Analysis

Primary Application Scenarios for 2-Ethyl-3-methoxypyrazine (CAS 25680-58-4) Based on Quantitative Evidence


Analytical Method Development for Trace-Level Methoxypyrazine Quantification

2-Ethyl-3-methoxypyrazine is a high-purity compound that has been validated for use as an internal standard in GC-HRMS methods for analyzing taste and odor compounds . Laboratories developing or validating analytical methods for other methoxypyrazines (like IBMP or IPMP) in complex food or beverage matrices can procure this compound as a reliable, chemically similar internal standard, provided it is confirmed to be absent from their specific sample types. Its use can significantly improve the accuracy and precision of trace-level quantitative analysis.

Flavor Formulation Requiring an Earthy, Raw Potato, or Soil Character

The distinct sensory profile of 2-ethyl-3-methoxypyrazine is well-documented as raw potato, earthy, and nutty . Flavorists and product developers seeking to create or enhance savory, earthy, or root-vegetable notes in food products, sauces, or savory snacks should select this compound over other methoxypyrazines (e.g., IBMP), which provide a different green bell pepper aroma [1]. Its use is specifically supported by a patent for enhancing earthy flavors and coffee-flavored foodstuffs [2].

Viticultural and Plant Science Research as a Distinctive Biomarker

For researchers investigating the biosynthesis and accumulation of aroma compounds in grapes (*Vitis vinifera*) and other plants, 2-ethyl-3-methoxypyrazine offers a unique biological marker. Studies have shown its biosynthetic pathway is distinct from that of the more common IBMP, and its concentration does not follow the same patterns related to variety, maturity, or growing conditions [3]. Therefore, it is a valuable target analyte for studies on grapevine genetics, climate change impact on berry composition, and wine authenticity, as its behavior is not confounded by the same variables as other pyrazines.

Method and System Suitability Testing in Trace Volatile Analysis

Given its well-characterized physicochemical properties (e.g., estimated vapor pressure of 26.5 Pa and Log Kow of 1.80 [4]) and its extreme sensory potency (threshold of 0.06 ng/L in water [5]), this compound is an ideal candidate for evaluating the performance of analytical systems for volatile analysis. It can be used as a test probe for optimizing and troubleshooting sensitive GC-MS/MS or headspace analysis methods (e.g., HS-SPME, SBSE) used in food, environmental, and flavor analysis, ensuring system inertness, sensitivity, and chromatographic resolution at ultra-trace levels [6].

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